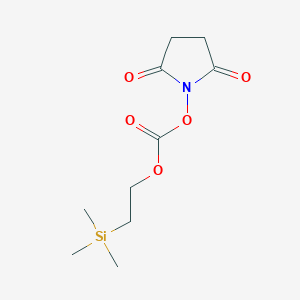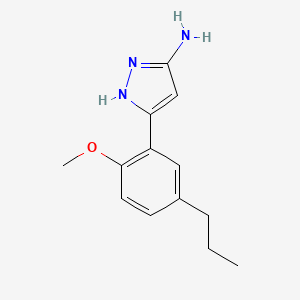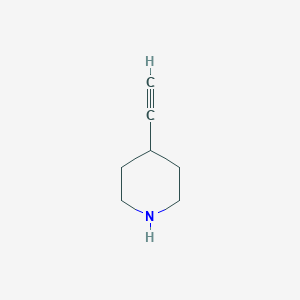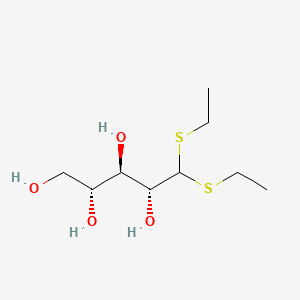
(S)-methyl 3,4-dihydroxybutanoate
Overview
Description
“(S)-methyl 3,4-dihydroxybutanoate” is an organic compound with the chemical formula C5H10O4 . It is a chiral compound that exists in two enantiomers. The (S)-enantiomer is commonly used in scientific research for its potent anti-inflammatory, anti-oxidant, and anti-tumor properties.
Synthesis Analysis
The synthesis of “(S)-methyl 3,4-dihydroxybutanoate” can be achieved by catalytic hydrogenolysis of acetoacetate . The enolate can be prepared by reaction with a sulfide and converting the resulting amide to an enolate .Molecular Structure Analysis
“(S)-methyl 3,4-dihydroxybutanoate” contains a total of 18 bonds; 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s) and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
“(S)-methyl 3,4-dihydroxybutanoate” has a molecular weight of 134.13 . It is a solid at room temperature . The compound is stable under acidic conditions and can be hydrolyzed under basic conditions .Scientific Research Applications
Biodegradable Polymer Production
Polyhydroxyalkanoates (PHAs), including poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [(P(3HB-co-4HB)], are highlighted for their biocompatibility and potential in medical applications due to desirable mechanical properties and non-toxicity. Research focuses on the surface modifications of PHAs to overcome limitations caused by their hydrophobic nature, enhancing their suitability for diverse medical applications. This involves integrating nanotechnology to improve functionality in complex biological environments, promising non-cytotoxic and biocompatible materials for healthcare biotechnology (Chai et al., 2020; Grigore et al., 2019).
Synthesis and Applications in Organic Chemistry
Methyl-2-formyl benzoate, a bioactive precursor, is recognized for its versatility in the synthesis of compounds with pharmacological activities. The synthetic routes for preparing methyl-2-formyl benzoate and its importance as a precursor for pharmaceutical applications are discussed, underlining its role in the development of new bioactive molecules (Farooq & Ngaini, 2019).
Environmental and Agricultural Applications
Research into large-scale production of PHAs in plants, particularly polyhydroxybutyrate (PHB) in bioenergy crops with C(4) photosynthesis, points to a sustainable source of bioplastics, biochemicals, and energy. This involves leveraging sunlight and atmospheric CO(2) for producing PHAs, which are functionally equivalent to petroleum-based plastics but are biodegradable and produced from renewable feedstocks, suggesting a significant step towards reducing environmental pollution (Somleva et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
(S)-Methyl 3,4-dihydroxybutanoate, also known as (S)-3,4-Dihydroxybutyric acid, is a normal human urinary metabolite . It is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency , suggesting that SSADH could be a primary target of this compound.
Mode of Action
Its increased excretion in patients with ssadh deficiency suggests that it may interact with this enzyme or the biochemical pathway it is involved in .
Biochemical Pathways
It is known to be a metabolite in the human body and its increased excretion in ssadh deficiency suggests it may be involved in the same biochemical pathway as ssadh .
Pharmacokinetics
It is known to be a normal human urinary metabolite , suggesting that it is metabolized and excreted by the human body.
Result of Action
Its role as a urinary metabolite suggests it may be involved in metabolic processes in the body .
Action Environment
As a metabolite, its production, action, and excretion could potentially be influenced by factors such as diet, lifestyle, and overall health .
properties
IUPAC Name |
methyl (3S)-3,4-dihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWOJWPEXHLOQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415997 | |
| Record name | (S)-methyl 3,4-dihydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90414-36-1 | |
| Record name | (S)-methyl 3,4-dihydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1352401.png)


![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)







